
1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with specific enzymes or proteins in the target cells. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, it has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- has been shown to have different biochemical and physiological effects depending on the target cells or organisms. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In bacteria, it has been shown to inhibit cell growth and induce cell lysis. In plants, it has been shown to stimulate root growth and enhance plant resistance to abiotic stresses such as drought and salinity.
Vorteile Und Einschränkungen Für Laborexperimente
1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- has several advantages for lab experiments. It is stable under normal laboratory conditions, and it can be easily synthesized using different methods. In addition, it has a relatively low toxicity and can be easily handled and stored. However, there are also some limitations for lab experiments. For example, the compound is relatively hydrophobic and may require special solvents or surfactants for proper dissolution and dispersion. In addition, the compound may exhibit different activities depending on the target cells or organisms, and the optimal concentration and exposure time may vary.
Zukünftige Richtungen
1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- has potential applications in various fields, and there are several future directions that can be pursued. For example, more studies are needed to elucidate the mechanism of action and the structure-activity relationship of the compound. In addition, more studies are needed to explore the potential applications of the compound in different fields such as material science and agriculture. Moreover, more studies are needed to optimize the synthesis method and to develop new derivatives with improved activities and properties.
Synthesemethoden
1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- can be synthesized using different methods. One of the most common methods is the reaction of 5-butyl-1,2,4-triazin-3(2H)-one with formaldehyde and hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of 5-butyl-1,2,4-triazin-3(2H)-one with paraformaldehyde and sodium borohydride in the presence of a catalyst. Both methods have been shown to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. In agriculture, it has been used as a plant growth regulator. In material science, it has been used as a crosslinking agent for polymers. In addition, this compound has been used as a building block for the synthesis of other compounds with potential applications in different fields.
Eigenschaften
CAS-Nummer |
16356-33-5 |
|---|---|
Produktname |
1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- |
Molekularformel |
C9H19N3O3 |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
5-butyl-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C9H19N3O3/c1-2-3-4-10-5-11(7-13)9(15)12(6-10)8-14/h13-14H,2-8H2,1H3 |
InChI-Schlüssel |
DIXQPRZAXALJGY-UHFFFAOYSA-N |
SMILES |
CCCCN1CN(C(=O)N(C1)CO)CO |
Kanonische SMILES |
CCCCN1CN(C(=O)N(C1)CO)CO |
Andere CAS-Nummern |
16356-33-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








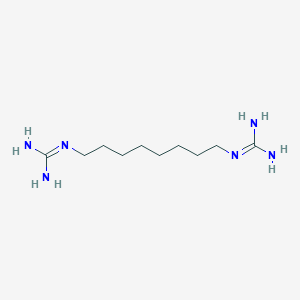
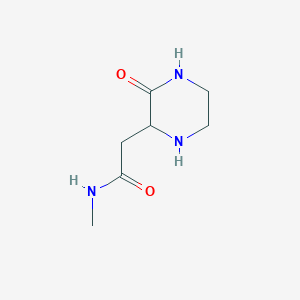
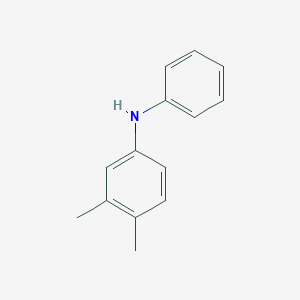
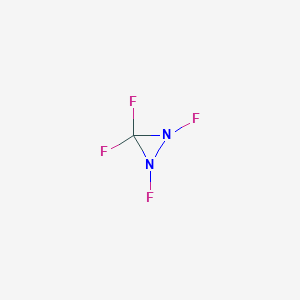
![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)
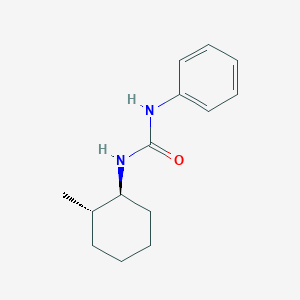
![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)

![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)